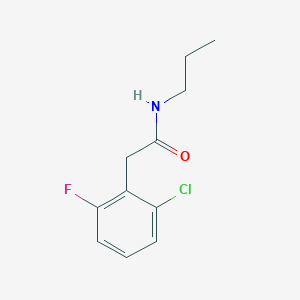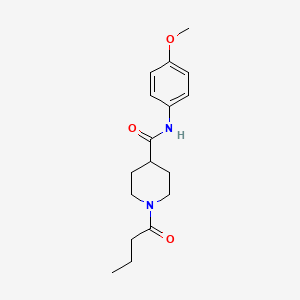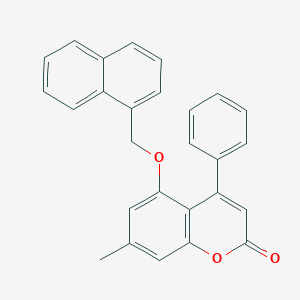![molecular formula C21H26N4O3S B11159877 N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11159877.png)
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a cyclohexanecarboxamide group, which contribute to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with a cyclohexanecarboxamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of hydroxyl derivatives from the carbonyl group.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: can be compared with other similar compounds, such as:
N-{5-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: Differing by the absence of the methyl group on the phenyl ring.
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: Differing by the absence of the methoxy group on the phenyl ring.
These comparisons highlight the unique structural features and potential functional differences of This compound .
Propriétés
Formule moléculaire |
C21H26N4O3S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-[5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N4O3S/c1-13-8-9-17(28-2)16(10-13)25-12-15(11-18(25)26)20-23-24-21(29-20)22-19(27)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,22,24,27) |
Clé InChI |
PGZWHVLDAOZLOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine](/img/structure/B11159795.png)

![N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11159797.png)
![(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B11159816.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B11159820.png)

![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159832.png)

![4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11159839.png)
![4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11159854.png)

![3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11159868.png)
![7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159889.png)
![1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide](/img/structure/B11159890.png)
